Home > Products > Screening Compounds P95804 > (R)-Irsenontrine
(R)-Irsenontrine -

(R)-Irsenontrine

Catalog Number: EVT-10986383
CAS Number:
Molecular Formula: C22H22N4O3
Molecular Weight: 390.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

(R)-Irsenontrine is classified as a small molecule drug. It belongs to a category of compounds that target specific enzymes to modulate biochemical pathways associated with cognitive functions. The compound has been developed by Eisai Co., Ltd., and its efficacy has been evaluated in various clinical trials focusing on dementia-related conditions .

Synthesis Analysis

Methods and Technical Details

The synthesis of (R)-Irsenontrine involves several chemical reactions typical in pharmaceutical development. While specific proprietary methods are often not disclosed in detail due to commercial confidentiality, general synthetic approaches for similar compounds typically include:

  1. Starting Materials: The synthesis begins with readily available precursors that can undergo functional group transformations.
  2. Reactions: Key reactions may include:
    • Alkylation: To introduce alkyl groups necessary for biological activity.
    • Cyclization: To form the cyclic structures that are crucial for the compound's interaction with phosphodiesterase 9.
    • Purification: Techniques such as high-performance liquid chromatography are employed to purify the final product and ensure its quality .
Molecular Structure Analysis

Structure and Data

The molecular structure of (R)-Irsenontrine can be described by its chemical formula C16H20FN3O4C_{16}H_{20}FN_3O_4. The compound features a complex arrangement that includes:

  • A central core responsible for enzyme interaction.
  • Functional groups that facilitate binding to phosphodiesterase 9.

While detailed crystallographic data is not publicly available, the compound's stereochemistry is critical for its selectivity and potency against phosphodiesterase 9 .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction of interest involving (R)-Irsenontrine is its interaction with phosphodiesterase 9. This reaction leads to the inhibition of the enzyme's activity, resulting in increased levels of cGMP within neuronal cells. This biochemical pathway is essential for enhancing synaptic transmission and memory function.

  • Inhibition Mechanism: The compound binds to the active site of phosphodiesterase 9, preventing it from hydrolyzing cGMP into GMP, thus maintaining higher concentrations of cGMP .
Mechanism of Action

Process and Data

(R)-Irsenontrine operates through a well-defined mechanism:

  1. Inhibition of Phosphodiesterase 9: By selectively inhibiting this enzyme, (R)-Irsenontrine prevents the breakdown of cGMP.
  2. Increased cGMP Levels: Elevated cGMP levels enhance signaling pathways involved in memory and cognition.
  3. Neuroprotective Effects: The increase in cGMP may also contribute to neuroprotective effects, potentially mitigating neurodegeneration associated with Alzheimer's disease and other dementias .

Clinical trials have demonstrated that (R)-Irsenontrine effectively raises cGMP levels in cerebrospinal fluid and improves cognitive performance in animal models .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of (R)-Irsenontrine include:

  • Molecular Weight: Approximately 335.35 g/mol.
  • Solubility: Soluble in organic solvents like ethanol; specific solubility data in aqueous solutions may vary based on pH and temperature.

Chemical properties relevant to its function include:

  • Stability: Stability under physiological conditions is crucial for therapeutic efficacy.
  • Reactivity: The compound's reactivity profile ensures it interacts selectively with phosphodiesterase 9 without affecting other enzymes significantly .
Applications

Scientific Uses

(R)-Irsenontrine is primarily investigated for its potential applications in treating cognitive impairments associated with neurodegenerative diseases such as:

  • Alzheimer’s Disease: Enhancing cognitive function by increasing cGMP levels.
  • Dementia with Lewy Bodies: Clinical trials are ongoing to assess its efficacy in improving cognitive outcomes in patients with this condition .

The compound's ability to modulate key neurotransmitter systems positions it as a promising candidate in neuropharmacology, particularly for conditions characterized by cognitive decline. Further research is needed to fully elucidate its therapeutic potential and safety profile in human populations .

Introduction to (R)-Irsenontrine in Neurodegenerative Disease Research

Rationale for Phosphodiesterase 9 Inhibition in Synucleinopathies

(R)-Irsenontrine (development code E2027) represents a novel class of highly selective phosphodiesterase 9 (PDE9) inhibitors being investigated for neurodegenerative disorders characterized by α-synuclein aggregation. The therapeutic rationale centers on the critical role of cyclic guanosine monophosphate (cGMP) in neuronal signaling pathways essential for synaptic plasticity and cognitive function. In Lewy body dementia and related synucleinopathies, the nitric oxide (NO)/cGMP/protein kinase G (PKG) signaling pathway exhibits significant downregulation [1] [4]. This impairment contributes to the synaptic dysfunction underlying core cognitive symptoms. PDE9 enzyme specifically hydrolyzes cGMP, terminating its signaling activity. By selectively inhibiting PDE9, (R)-Irsenontrine elevates neuronal cGMP levels, thereby reactivating downstream neuroprotective and plasticity-enhancing pathways [1]. Preclinical evidence demonstrates that cGMP elevation enhances phosphorylation of the AMPA receptor subunit GluA1 at serine 845, a critical mechanism for strengthening synaptic transmission and facilitating long-term potentiation—the cellular foundation of learning and memory [1]. This mechanism differentiates PDE9 inhibition from symptomatic approaches by targeting fundamental synaptic dysfunction in neurodegenerative processes.

Position within Disease-Modifying Therapeutic Strategies for Lewy Body Dementias

Current pharmacological management of Lewy body dementias (encompassing dementia with Lewy bodies and Parkinson's disease dementia) relies primarily on cholinesterase inhibitors and N-methyl-D-aspartate (NMDA) receptor antagonists, which offer symptomatic benefits without modifying disease progression [6]. (R)-Irsenontrine represents a transition toward disease-modifying strategies aimed at underlying neurodegenerative processes. Unlike approaches targeting α-synuclein aggregation directly, (R)-Irsenontrine addresses the downstream consequences of pathological protein accumulation on synaptic function and resilience [4]. This positions it within a growing class of synaptic plasticity-enhancing therapeutics, alongside neurotrophin-targeting approaches and neuroprotective anti-inflammatories. The compound's oral bioavailability and demonstrated blood-brain barrier penetration further enhance its therapeutic potential for chronic neurodegenerative conditions requiring sustained treatment [2] [3]. By modulating cGMP signaling, (R)-Irsenontrine may influence multiple pathways implicated in neurodegeneration, including neuroinflammation, mitochondrial dysfunction, and neurotransmitter dysregulation, offering a multifaceted approach to disease modification [4] [8].

Unmet Needs in Targeting Heterogeneous Neuropathological Subtypes

The pathological heterogeneity of Lewy body dementias presents a fundamental challenge for therapeutic development. Neuropathological studies reveal that pure dementia with Lewy bodies represents only a subset of cases, with many patients exhibiting significant co-pathology, particularly Alzheimer's disease-type amyloid-β plaques and tau neurofibrillary tangles [7] [8]. This heterogeneity likely contributes to the variable treatment responses observed in clinical trials. The cGMP-dependent mechanism of (R)-Irsenontrine may offer advantages across pathological subtypes, as synaptic dysfunction represents a common downstream convergence point in neurodegenerative processes [1] [4]. Nevertheless, the differential expression of PDE isoforms across brain regions and disease stages remains incompletely characterized, creating uncertainty about optimal patient stratification. Additionally, the relationship between α-synuclein burden, Alzheimer's co-pathology, and cGMP pathway integrity requires further elucidation to identify patient subgroups most likely to respond to PDE9 inhibition [5] [7]. Addressing these neurobiological and patient stratification challenges is critical for realizing the therapeutic potential of (R)-Irsenontrine and similar targeted agents.

Properties

Product Name

(R)-Irsenontrine

IUPAC Name

7-(2-methoxy-3,5-dimethylpyridin-4-yl)-1-[(3R)-oxolan-3-yl]-5H-pyrazolo[4,3-c]quinolin-4-one

Molecular Formula

C22H22N4O3

Molecular Weight

390.4 g/mol

InChI

InChI=1S/C22H22N4O3/c1-12-9-23-22(28-3)13(2)19(12)14-4-5-16-18(8-14)25-21(27)17-10-24-26(20(16)17)15-6-7-29-11-15/h4-5,8-10,15H,6-7,11H2,1-3H3,(H,25,27)/t15-/m1/s1

InChI Key

CKJDCNZBABIEBZ-OAHLLOKOSA-N

Canonical SMILES

CC1=CN=C(C(=C1C2=CC3=C(C=C2)C4=C(C=NN4C5CCOC5)C(=O)N3)C)OC

Isomeric SMILES

CC1=CN=C(C(=C1C2=CC3=C(C=C2)C4=C(C=NN4[C@@H]5CCOC5)C(=O)N3)C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.